molecular formula C9H10BrNO B8678391 2-(3-bromophenyl)-N-methylacetamide

2-(3-bromophenyl)-N-methylacetamide

Cat. No. B8678391
M. Wt: 228.09 g/mol
InChI Key: YKIFRFWJAYYRLK-UHFFFAOYSA-N
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Patent
US06300352B1

Procedure details

Borane in tetrahydrofuran (1.0M, 26.3 ml) was added dropwise to a tetrahydrofuran solution of 2-(3-bromophenyl)-N-methyl-acetamide (1.5 g, Example 12a)) at 0° C. Once addition was complete the solution was refluxed at 90° C. for 20 hours. The solution was cooled to room temperature, acidified with 6M hydrochloric acid (10 ml) and refluxed for a further hour. The solution was cooled to room temperature and extracted with diethyl ether. The aqueous layer was basified with 10% sodium hydroxide and extracted with ethyl acetate. The extracts were dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was converted to the hydrochloride salt by treatment with a 4M solution of hydrochloric acid in dioxan to give the sub-title compound as a solid (0.727 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
26.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[Br:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([NH:12][CH3:13])=O)[CH:6]=[CH:7][CH:8]=1.[ClH:14]>O1CCCC1>[ClH:14].[Br:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH:12][CH3:13])[CH:6]=[CH:7][CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)NC
Name
Quantity
26.3 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a further hour
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.BrC=1C=C(C=CC1)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 0.727 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.